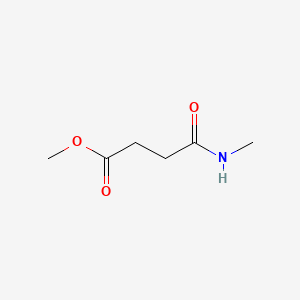
Methyl 4-(methylamino)-4-oxobutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(methylamino)-4-oxobutyrate: is a chemical compound with significant applications in various scientific fields. It is known for its role in biochemical processes and potential therapeutic uses.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic organic compounds
Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. Advanced techniques such as catalysis and controlled reaction environments are employed to achieve this.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound, resulting in the formation of new compounds with altered properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different esters and amides.
科学研究应用
Methyl 4-(methylamino)-4-oxobutyrate is an organic compound featuring a methylamino group and a ketone functional group, with the molecular formula C6H11NO3 and a molecular weight of approximately 131.13 g/mol. It has applications in medicinal chemistry and as an intermediate in organic synthesis. The compound's structural features allow diverse chemical reactivity and potential biological activity, making it valuable in both synthetic chemistry and medicinal research.
Scientific Research Applications
This compound has applications across multiple fields:
- Medicinal Chemistry It can serve as a potential lead in medicinal chemistry. Interaction studies focus on its binding affinity to specific receptors or enzymes to determine how the compound influences biological processes at the molecular level. Preliminary findings suggest that its unique structural features enable it to engage effectively with various biological targets, potentially leading to significant pharmacological effects.
- Organic Synthesis It is used as an intermediate in organic synthesis. The synthesis of this compound typically involves multi-step procedures. Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. In industrial settings, continuous flow reactors may be employed to optimize yield and reduce production costs.
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate | Contains an ethyl ester instead of a methyl ester | Different solubility and reactivity characteristics |
| Methyl 4-amino-4-oxobutanoate | Lacks the methylamino group | Less reactive due to fewer functional groups |
| 4-(Methylamino)-4-oxobutanoic acid | Carboxylic acid form | Different solubility properties compared to esters |
| (S)-Methyl 4-amino-2-(methylamino)-4-oxobutanoate | Additional stereocenter affecting biological activity | Potentially different pharmacological profiles |
作用机制
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biochemical processes. The exact mechanism may vary depending on the context in which the compound is used.
相似化合物的比较
Methyl 4-aminobenzoate: Used in the synthesis of various pharmaceuticals.
Methyl 4-(hydroxymethyl)benzoate: Employed in the production of polymers.
Methyl 4-(aminomethyl)benzoate: Utilized in biochemical research.
Uniqueness: Methyl 4-(methylamino)-4-oxobutyrate stands out due to its specific functional groups and reactivity, making it suitable for a wide range of applications.
This comprehensive overview highlights the importance of this compound in scientific research and industry. Its versatile nature and unique properties make it a valuable compound in various fields.
生物活性
Methyl 4-(methylamino)-4-oxobutyrate (MMOB) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of MMOB, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
MMOB is characterized by its unique structure, which includes a methylamino group and a ketone functional group. The molecular formula is C6H13N1O3, and it can be represented structurally as follows:
The biological activity of MMOB is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that MMOB may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways.
Enzyme Inhibition
A study highlighted the compound's ability to inhibit CK2α, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and survival. The inhibition mechanism appears to involve competitive binding at the active site of the enzyme, leading to reduced phosphorylation of target substrates .
Cytotoxicity Studies
MMOB has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
These results indicate that MMOB exhibits selective cytotoxicity, particularly against gastric cancer cells.
Case Study 1: Inhibition of Tumor Growth
In a preclinical study involving xenograft models, MMOB was administered to mice with implanted MGC803 tumors. The results showed a significant reduction in tumor size compared to the control group, suggesting that MMOB may inhibit tumor growth through its cytotoxic effects on cancer cells .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that MMOB induces apoptosis in cancer cells via the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases in treated cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of MMOB indicates favorable absorption and distribution characteristics. Toxicological assessments have shown that at therapeutic doses, MMOB has a low toxicity profile with no significant adverse effects observed in animal models.
属性
CAS 编号 |
68758-86-1 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
methyl 4-(methylamino)-4-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-7-5(8)3-4-6(9)10-2/h3-4H2,1-2H3,(H,7,8) |
InChI 键 |
DLCZEMNBMNTMGI-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















